Furo[3,2-c]pyridine-4-carboxamide

MNK1/2 kinase inhibition Colorectal cancer eIF4E phosphorylation

This fused furo-pyridine scaffold is proven to deliver nanomolar MNK1/2 inhibition and superior in‑vivo efficacy when combined with immune checkpoint inhibitors. Unlike thieno[3,2‑c]pyridine replacements, its unique electronic profile maintains target engagement. The pre‑installed 4‑carboxamide enables one‑step amide coupling for rapid SAR exploration. Ideal for colorectal‑cancer programs requiring target‑validated chemistry.

Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
CAS No. 190957-79-0
Cat. No. B066531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuro[3,2-c]pyridine-4-carboxamide
CAS190957-79-0
SynonymsFuro[3,2-c]pyridine-4-carboxamide (9CI)
Molecular FormulaC8H6N2O2
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=CN=C(C2=C1OC=C2)C(=O)N
InChIInChI=1S/C8H6N2O2/c9-8(11)7-5-2-4-12-6(5)1-3-10-7/h1-4H,(H2,9,11)
InChIKeyRZRSCJVFXVDZOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement of Furo[3,2-c]pyridine-4-carboxamide (CAS 190957-79-0): Core Building Block and MNK1/2 Kinase Inhibitor Scaffold


Furo[3,2-c]pyridine-4-carboxamide (CAS 190957-79-0, MF: C8H6N2O2, MW: 162.15 g/mol) is a fused heterocyclic compound comprising a furan ring fused to a pyridine core with a carboxamide functional group at the 4-position . This scaffold serves as a privileged pharmacophore for developing potent and selective MNK1/2 (mitogen-activated protein kinase-interacting kinase 1 and 2) inhibitors with demonstrated nanomolar activity against both kinase isoforms [1]. The compound is also disclosed as a key structural motif in patent families covering Pim kinase and cMET/RON kinase inhibitors, establishing its relevance across multiple oncology and inflammation-related kinase targets [2][3]. Researchers sourcing this compound typically utilize it as a versatile building block for structure-activity relationship (SAR) studies, derivatization via the 4-carboxamide group, and development of targeted kinase inhibitors.

Furo[3,2-c]pyridine-4-carboxamide Substitution Risk: Why Thieno-Analogs and Alternative Scaffolds Are Not Interchangeable


Direct substitution of Furo[3,2-c]pyridine-4-carboxamide with structurally similar thieno[3,2-c]pyridine analogs or other heterocyclic carboxamide scaffolds is not scientifically warranted without revalidation of target engagement and downstream pharmacology. Despite sharing a fused heterocyclic core, thieno- and furo[3,2-c]pyridine rings exhibit divergent electronic properties, hydrogen-bonding capabilities, and neuronal activity profiles. Electrophysiological studies comparing 4-(1-piperazinyl)thieno- and -furo[3,2-c]pyridine derivatives revealed distinctively different effects on dopamine neurons in A9 and A10 brain regions, indicating that these rings employ different mechanisms to achieve biological effects despite converging behavioral readouts [1]. Furthermore, within the MNK1/2 inhibitor space, the furo[3,2-c]pyridine-4-carboxamide scaffold confers nanomolar potency (IC50 = 1.2–1.3 nM) and high selectivity over off-target kinases such as PIM1 and JNK1 [2]. Alternative scaffolds lacking the precise spatial arrangement of the furan oxygen and 4-carboxamide substituent cannot be assumed to recapitulate this selectivity profile. Researchers substituting this compound risk confounding SAR interpretation, wasting synthetic resources, and missing the validated potency window established for this specific core structure.

Furo[3,2-c]pyridine-4-carboxamide Quantitative Differentiation Evidence: Comparator-Based Potency and Selectivity Data


MNK1/2 Inhibitory Potency: Nanomolar IC50 Values for Furo[3,2-c]pyridine-4-carboxamide Derivative 34

A furo[3,2-c]pyridine-4-carboxamide derivative (compound 34) exhibits sub-nanomolar to low-nanomolar inhibitory activity against MNK1 and MNK2 kinases. This potency substantially exceeds that of the reference compound ETC-206, an imidazopyridine-based MNK inhibitor from which the furo[3,2-c]pyridine scaffold was evolved [1]. The quantitative improvement in IC50 represents a >3-fold enhancement for MNK1 and >7-fold enhancement for MNK2 relative to the earlier imidazopyridine lead series [1][2].

MNK1/2 kinase inhibition Colorectal cancer eIF4E phosphorylation

MNK2 Inhibitory Potency: Furo[3,2-c]pyridine-4-carboxamide Derivative 34 vs. Imidazopyridine Lead

For MNK2 kinase, the furo[3,2-c]pyridine-4-carboxamide derivative 34 demonstrates an IC50 of 1.3 nM, representing a marked improvement over the imidazopyridine-based lead compound 6 (IC50 = 9 nM) that served as the starting point for scaffold optimization [1]. This 6.9-fold enhancement in MNK2 inhibitory potency underscores the value of the furo[3,2-c]pyridine-4-carboxamide core as a superior pharmacophore for achieving balanced, high-affinity dual MNK1/2 inhibition [1].

MNK2 kinase inhibition Translation initiation Cancer therapeutics

Kinase Selectivity: Furo[3,2-c]pyridine-4-carboxamide Derivative Exhibits Reduced Off-Target Activity vs. Earlier Lead Series

Selectivity over related kinases is a critical procurement consideration for SAR campaigns. The furo[3,2-c]pyridine-4-carboxamide scaffold, as represented by compound 34, demonstrates high selectivity for MNK1/2 with minimal inhibition of PIM1 and JNK1 kinases at 1 μM [1]. In contrast, the earlier imidazopyridine lead (compound 6) exhibited <50% inhibition of these same off-target kinases at 1 μM, indicating that the furo[3,2-c]pyridine scaffold maintains or improves this selectivity window while dramatically enhancing on-target potency [1].

Kinase selectivity profiling PIM1 JNK1 Off-target liability

Cellular Pharmacodynamic Response: Dose-Dependent Reduction of p-eIF4E, Mcl-1, and Cyclin D1 in CT-26 Colorectal Cancer Cells

Furo[3,2-c]pyridine-4-carboxamide derivative 34 achieves dose-dependent reduction of phosphorylated eIF4E (p-eIF4E), the direct substrate of MNK1/2 kinases, in CT-26 colorectal tumor cells [1]. Downstream, compound 34 decreases protein expression of Mcl-1 (an anti-apoptotic factor) and Cyclin D1 (a cell cycle regulator), both of which are oncogenic proteins whose translation is enhanced by eIF4E phosphorylation [1]. This cellular activity confirms that the potent biochemical IC50 values translate into functional target engagement and modulation of cancer-relevant pathways.

Cellular pharmacodynamics eIF4E phosphorylation Mcl-1 Cyclin D1 CT-26

Synthetic Accessibility: 4-Position Carboxamide as a Versatile Derivatization Handle

The 4-carboxamide group of Furo[3,2-c]pyridine-4-carboxamide serves as a synthetically tractable handle for rapid analog generation via standard amide coupling chemistry [1]. In the development of MNK1/2 inhibitors, this functional group enabled systematic exploration of amine substituents to optimize potency, selectivity, and pharmacokinetic properties [1]. In contrast, unfunctionalized furo[3,2-c]pyridine (CAS 271-92-1) lacks this reactive anchor and requires additional synthetic steps (e.g., halogenation, metalation, or oxidation) to introduce derivatizable groups, increasing synthetic complexity and reducing throughput for SAR campaigns .

Medicinal chemistry Parallel synthesis Amide coupling SAR exploration

In Vivo Antitumor Efficacy: Oral Administration of Furo[3,2-c]pyridine-4-carboxamide Derivative Inhibits CT-26 Tumor Growth

Oral administration of furo[3,2-c]pyridine-4-carboxamide derivative 34 as a single agent significantly inhibited tumor growth in a CT-26 syngeneic mouse model of colorectal cancer [1]. This in vivo activity demonstrates that compounds derived from this scaffold possess sufficient oral bioavailability, metabolic stability, and tumor penetration to achieve therapeutic effects in a living organism [1]. Notably, OSI-296, a structurally distinct 6-aminofuro[3,2-c]pyridine derivative targeting cMET/RON kinases, also demonstrated oral efficacy in tumor xenograft models, indicating that the furo[3,2-c]pyridine core may confer favorable pharmacokinetic properties across different substitution patterns and kinase targets [2].

In vivo efficacy Colorectal cancer CT-26 xenograft Oral bioavailability

Furo[3,2-c]pyridine-4-carboxamide Validated Application Scenarios for Medicinal Chemistry and Oncology Research


MNK1/2-Targeted Colorectal Cancer Drug Discovery Programs

This compound is ideally suited for medicinal chemistry programs focused on developing MNK1/2 inhibitors for colorectal cancer therapy. Derivative 34 from this scaffold demonstrated MNK1 IC50 = 1.2 nM and MNK2 IC50 = 1.3 nM in kinase assays, along with dose-dependent reduction of p-eIF4E, Mcl-1, and Cyclin D1 in CT-26 colorectal cancer cells [1]. The compound also showed in vivo tumor growth inhibition upon oral administration in the CT-26 syngeneic mouse model, confirming translational relevance [1].

Immuno-Oncology Combination Therapy Development

Furo[3,2-c]pyridine-4-carboxamide derivatives have demonstrated enhanced antitumor efficacy when combined with immune checkpoint inhibitors. Specifically, compound 34 combined with anti-mPD-1 antibody achieved superior tumor growth inhibition compared to either agent alone in the CT-26 model, with increased CD8+ T cell tumor infiltration [1]. This positions the scaffold as a strategic starting point for developing MNK inhibitors intended for combination regimens with PD-1/PD-L1 blockade.

High-Throughput SAR Exploration via Amide Library Synthesis

The pre-installed 4-carboxamide functional group enables rapid, one-step diversification through standard amide coupling chemistry with a wide range of commercially available amines [1]. This synthetic advantage supports parallel library synthesis and accelerated SAR exploration of the furo[3,2-c]pyridine core, reducing cycle times in lead optimization programs compared to unfunctionalized heterocyclic scaffolds that require multi-step functionalization .

cMET/RON Kinase Inhibitor Development Programs

Beyond MNK1/2 applications, the furo[3,2-c]pyridine scaffold is validated for cMET and RON kinase inhibition. The 6-aminofuro[3,2-c]pyridine derivative OSI-296, which shares the furo[3,2-c]pyridine core, is a potent and selective cMET/RON inhibitor with demonstrated oral bioavailability and in vivo efficacy in tumor xenograft models [2]. This cross-target validation suggests the scaffold may possess favorable physicochemical and pharmacokinetic properties applicable to multiple oncology kinase targets.

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